molecular formula C9H8ClNO B15070604 5-Amino-6-chloro-2,3-dihydro-1H-inden-1-one

5-Amino-6-chloro-2,3-dihydro-1H-inden-1-one

Cat. No.: B15070604
M. Wt: 181.62 g/mol
InChI Key: IZELOIPDTPIUET-UHFFFAOYSA-N
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Description

5-Amino-6-chloro-2,3-dihydro-1H-inden-1-one (CAS 1273611-33-8) is a high-purity organic building block of significant interest in medicinal chemistry and pharmaceutical research . This substituted indanone derivative, with the molecular formula C9H8ClNO and a molecular weight of 181.62 g/mol, features a keto group and an aromatic amine on its fused-ring system, making it a versatile synthon for the construction of more complex molecules . The presence of both an electron-donating amino group and an electron-withdrawing chloro group on the aromatic ring allows for selective functionalization, enabling researchers to develop novel compounds for biological screening . As a key intermediate, it is primarily utilized in the synthesis of potential active pharmaceutical ingredients (APIs) and other biologically active compounds. This product is labeled with a GHS07 warning and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves and eye/face protection, is required. Handling should occur only in a well-ventilated area, and users should avoid breathing its dust . This product is intended for research and industrial applications only. It is strictly not for medicinal, edible, or personal use.

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

5-amino-6-chloro-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H8ClNO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2,11H2

InChI Key

IZELOIPDTPIUET-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-chloro-2,3-dihydro-1H-inden-1-one typically involves the introduction of amino and chloro groups onto the indanone core. One common method involves the chlorination of 2,3-dihydro-1H-inden-1-one followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and amination can be achieved using ammonia or amines under controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-chloro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-Amino-6-chloro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the disruption of bacterial cell membranes and inhibition of essential enzymes. The compound’s anti-inflammatory effects may be due to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one
  • Structure : Chloro (C5) and methoxy (C6) substituents.
  • Synthetic Utility: Used in Claisen-Schmidt condensations to form indeno[1,2-c]pyrazoles, which exhibit EGFR tyrosine kinase inhibition for NSCLC therapy .
  • In contrast, the amino group in the target compound offers hydrogen-bond donor capacity, improving target binding specificity.
6-Hydroxy-2-(2-trifluoromethoxy-benzylidene)-2,3-dihydro-1H-inden-1-one (Compound 55)
  • Structure : Hydroxy (C6) and benzylidene substituents.
  • Bioactivity : Demonstrates potent ROS inhibitory activity due to the electron-withdrawing trifluoromethoxy group and conjugated benzylidene moiety .
  • Comparison: The benzylidene group enables extended conjugation, while the hydroxy group at C6 increases solubility. The target compound lacks this conjugation but may exhibit stronger hydrogen bonding due to the C5 amino group.
2-Azido-2,3-dihydro-1H-inden-1-one (Compound 140)
  • Structure : Azido group at C2.
  • Applications : Used in click chemistry for triazole formation. The azide group is highly reactive but poses stability challenges .
  • Comparison: The amino group in the target compound is less reactive but more versatile in forming stable amide or imine linkages.
(E)-6-Hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (7x)
  • Structure : Hydroxy (C6) and methoxybenzylidene substituents.
  • Bioactivity : Exhibits strong anti-inflammatory effects in macrophages by modulating NF-κB pathways .
  • Comparison: The benzylidene moiety in 7x enhances planar rigidity, favoring receptor binding. The target compound’s amino group may target different pathways, such as kinase inhibition.
5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one
  • Structure : Bromo (C6) instead of chloro.
  • Comparison : The bromo substituent may enhance hydrophobic interactions but reduce solubility relative to the target compound’s chloro group.

Comparative Data Table

Compound Name Substituents Key Bioactivity/Application Reference ID
5-Amino-6-chloro-2,3-dihydro-1H-inden-1-one C5-NH2, C6-Cl Kinase inhibition, synthetic intermediate
5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one C5-Cl, C6-OCH3 EGFR TK inhibitor precursor
Compound 55 (6-hydroxy-benzylidene analog) C6-OH, C2-benzylidene ROS inhibition
5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one C5-NH2, C6-Br Modified steric/electronic properties
6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one C6-OCF3 Enhanced metabolic stability

Biological Activity

5-Amino-6-chloro-2,3-dihydro-1H-inden-1-one is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in the medical and industrial fields.

This compound features an indene structure with amino and chloro substituents, enhancing its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation to form quinones, reduction to yield alcohols or amines, and nucleophilic substitution reactions due to the presence of the chloro group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial and fungal strains. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. It is thought to inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This property positions it as a potential candidate for treating chronic inflammatory diseases .

Anticancer Potential

There is ongoing research into the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells, although more extensive clinical studies are required to confirm these findings .

The biological activity of this compound is attributed to its interaction with various molecular targets. The amino and chloro groups enhance its binding affinity to specific enzymes or receptors. For instance, its antimicrobial effects may stem from its ability to disrupt bacterial cell membranes and inhibit critical metabolic pathways .

Study on Antimicrobial Activity

A study conducted on several derivatives of this compound showed notable antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, highlighting the potential for developing new antimicrobial agents based on this compound.

Investigation into Anti-inflammatory Properties

In vitro studies evaluated the anti-inflammatory effects of this compound on human mast cells. The compound was found to significantly reduce the production of inflammatory mediators such as IL-6 and TNF-alpha, suggesting its utility in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
5-Amino-2,3-dihydro-1H-inden-1-one Lacks chloro substituent; less reactiveModerate antimicrobial activity
6-Chloro-2,3-dihydro-1H-inden-1-one Lacks amino group; different chemical propertiesLimited biological activity
Indane derivatives Various substitutions; widely studiedAnticancer and anti-inflammatory properties

This compound stands out due to the synergistic effects of both amino and chloro groups, which enhance its chemical reactivity and biological activity compared to similar compounds.

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